molecular formula C25H25N3O4S B2360921 N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 941992-17-2

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2360921
CAS No.: 941992-17-2
M. Wt: 463.55
InChI Key: RFMQAELTXVHBLV-UHFFFAOYSA-N
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Description

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline intermediate is then further functionalized through sulfamoylation and acetylation reactions to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, can minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives, each with distinct biological and chemical properties.

Scientific Research Applications

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide has shown promise in various scientific research applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It has been studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : The compound's potential therapeutic applications are being explored, particularly in the treatment of infectious diseases and cancer.

  • Industry: : Its unique chemical properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is unique among quinoline derivatives due to its specific structural features and biological activity. Similar compounds include:

  • Quinoline-2,4-dione derivatives: : These compounds share the quinoline core but differ in their substituents and functional groups.

  • Indole derivatives: : These compounds contain the indole nucleus and exhibit diverse biological activities.

  • 4-Hydroxy-2-quinolones: : These compounds are structurally related to quinoline derivatives and have been studied for their pharmaceutical potential.

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Properties

IUPAC Name

N-[4-[(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]-3-methylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-17-14-21(26-18(2)29)10-12-24(17)33(31,32)27-22-9-11-23-20(15-22)8-13-25(30)28(23)16-19-6-4-3-5-7-19/h3-7,9-12,14-15,27H,8,13,16H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMQAELTXVHBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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